N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, 1,3,4-thiadiazole derivatives can be synthesized from ethyl acetoacetate and triethyl orthoformate . Another method involves the use of ultrasound to increase the efficiency of the reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reactions can be carried out effectively with the use of ultrasound .Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
The development of compounds with 1,3,4-thiadiazole cores, such as certain zinc phthalocyanines, has been highlighted for their potential in photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield and good fluorescence properties. These properties are crucial for Type II photosensitizers, which are utilized in the treatment of cancer through PDT, emphasizing the compound's significant potential in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on derivatives incorporating the 1,3,4-thiadiazole ring has demonstrated valuable antimicrobial properties, particularly against bacterial and fungal infections. This includes the synthesis of compounds that have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential in addressing microbial diseases (Desai, Rajpara, & Joshi, 2013).
Molecular Structure Analysis
Studies on the molecular structure of compounds with a 1,3,4-thiadiazole framework have provided insights into their intermolecular interactions, which are fundamental for understanding their biological activity and potential applications in drug design. For example, the analysis of the molecular structure and dimerization effects on aromatic compounds has been conducted, revealing the influence of these factors on the compound's geometry and potential reactivity (Karabulut et al., 2014).
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is a heterocyclic compound. Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The exact target would depend on the specific substituents on the thiadiazole ring.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-3-7-12(14)15(22)19-16-20-21-17(25-16)24-10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZOWLABXHHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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